molecular formula C9H8ClFO2 B1334385 3'-Chloro-5'-fluoro-4'-methoxyacetophenone CAS No. 886497-19-4

3'-Chloro-5'-fluoro-4'-methoxyacetophenone

Cat. No. B1334385
CAS RN: 886497-19-4
M. Wt: 202.61 g/mol
InChI Key: NRCCXQQIBNFBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Chloro-5’-fluoro-4’-methoxyacetophenone is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 . It is also known by its IUPAC name, 1-(3-chloro-5-fluoro-4-methoxyphenyl)ethanone .


Molecular Structure Analysis

The InChI code for 3’-Chloro-5’-fluoro-4’-methoxyacetophenone is 1S/C9H8ClFO2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 . This indicates the presence of a methoxy group (-OCH3), a fluoro group (-F), and a chloro group (-Cl) on the phenyl ring of the acetophenone structure.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3’-Chloro-5’-fluoro-4’-methoxyacetophenone: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure makes it a versatile building block for constructing complex molecules through reactions such as nucleophilic aromatic substitution or Suzuki coupling .

properties

IUPAC Name

1-(3-chloro-5-fluoro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCCXQQIBNFBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396890
Record name 3'-CHLORO-5'-FLUORO-4'-METHOXYACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-5'-fluoro-4'-methoxyacetophenone

CAS RN

886497-19-4
Record name 3'-CHLORO-5'-FLUORO-4'-METHOXYACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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